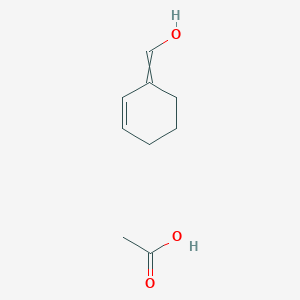
Acetic acid;cyclohex-2-en-1-ylidenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;cyclohex-2-en-1-ylidenemethanol is a compound that combines the properties of acetic acid and a cyclohexene derivative. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclohex-2-en-1-ylidenemethanol can be achieved through several methods. One common approach involves the Knoevenagel condensation of cyclohexenone and malonic acid. This reaction typically requires a base catalyst and is conducted under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;cyclohex-2-en-1-ylidenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Acetic acid;cyclohex-2-en-1-ylidenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;cyclohex-2-en-1-ylidenemethanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile compound in research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid;cyclohex-2-en-1-ylidenemethanol stands out due to its combined properties of acetic acid and a cyclohexene derivative. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
61967-78-0 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
acetic acid;cyclohex-2-en-1-ylidenemethanol |
InChI |
InChI=1S/C7H10O.C2H4O2/c8-6-7-4-2-1-3-5-7;1-2(3)4/h2,4,6,8H,1,3,5H2;1H3,(H,3,4) |
InChI Key |
XPVSBJPUKSWUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC=CC(=CO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















